3,4-Dichloro-4'-fluoro-3'-methylbenzophenone
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Overview
Description
3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H9Cl2FO. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a ketone group. This compound is notable for its unique combination of chlorine, fluorine, and methyl substituents on the benzene rings, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dichlorobenzoyl chloride with 4-fluoro-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: KMnO4 in acidic or basic conditions.
Major Products
Substitution: Various substituted benzophenones.
Reduction: 3,4-Dichloro-4’-fluoro-3’-methylbenzyl alcohol.
Oxidation: 3,4-Dichloro-4’-fluoro-3’-methylbenzoic acid.
Scientific Research Applications
3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated benzophenones with biological macromolecules.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound’s halogen substituents can form halogen bonds with biological targets, influencing their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzophenone
- 4-Fluoro-3-methylbenzophenone
- 3,4-Dichloro-4’-methylbenzophenone
Uniqueness
3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-6-9(3-5-13(8)17)14(18)10-2-4-11(15)12(16)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZSAWOVPBFFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196338 |
Source
|
Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-86-5 |
Source
|
Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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